molecular formula C12H23BrN2O2 B1317183 tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate CAS No. 655225-02-8

tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate

Cat. No. B1317183
CAS RN: 655225-02-8
M. Wt: 307.23 g/mol
InChI Key: SQJTVQSZFVOIQV-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 655225-02-8 . It has a molecular weight of 307.23 . The compound is stored in a dry, sealed environment, preferably in a freezer under -20C .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 424.7±40.0 °C at 760 mmHg . The compound has 4 hydrogen bond acceptors and 0 hydrogen bond donors . It also has 3 freely rotating bonds . The compound’s molar refractivity is 82.5±0.3 cm3 .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, comes into contact with skin, or if its dust is inhaled . It’s recommended to avoid dust formation and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23BrN2O2/c1-12(2,3)17-11(16)15-9-7-14(8-10-15)6-4-5-13/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJTVQSZFVOIQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80580158
Record name tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80580158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate

CAS RN

655225-02-8
Record name tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80580158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1,3-Dibromopropane (6.78 mL, 66.8 mmol) is added to a stirred solution of piperazine-1-carboxylic acid tert-butyl ester (4.15 g, 22.2 mmol) and diisopropylethylamine (7.73 mL, 44.4 mmol) in anhydrous 1,4-dioxane (40 mL). The resultant mixture is heated in an oil bath at 90° C. for 20 hours. At ambient temperature ethyl acetate (160 mL) and half-saturated aqueous sodium bicarbonate (NaHCO3) (120 mL) are added to the mixture. The organic layer is separated, dried over magnesium sulfate, filtered, and concentrated. The crude oil is subjected to chromatography on silica gel and eluted with 2 M NH3/MeOH in dichloromethane 0-3% to provide the title compound as a dark oil (4.80 g, 70% yield).
Quantity
6.78 mL
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
7.73 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Three
Yield
70%

Synthesis routes and methods II

Procedure details

Under nitrogen atmosphere, a solution of triphenylphosphine (0.94 g) in THF (4 ml) was added slowly to a mixture of 4-(3-hydroxy-propyl)-piperazine-1-carboxylic acid tert-butyl ester (0.80 g) and tetrabromomethane (1.19 g) in THF (15 ml). The mixture was stirred at room temperature for 16 hours, then ethyl acetate (100 ml) and a saturated solution of sodium carbonate (30 ml) were added and the organic layer was washed with brine, then dried over sodium sulfate, filtered and concentrated under reduced pressure. The residue was chromatographed over silica gel (eluent: Cyclohexane/Ethyl acetate 8/2) to afford 4-(3-bromo-propyl)-piperazine-1-carboxylic acid tert-butyl ester (0.66 g).
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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